5H-Tetrazol-5-one, 1,2-dihydro-

Catalog No.
S12798878
CAS No.
M.F
CH4N4O
M. Wt
88.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Tetrazol-5-one, 1,2-dihydro-

Product Name

5H-Tetrazol-5-one, 1,2-dihydro-

IUPAC Name

tetrazolidin-5-one

Molecular Formula

CH4N4O

Molecular Weight

88.07 g/mol

InChI

InChI=1S/CH4N4O/c6-1-2-4-5-3-1/h4-5H,(H2,2,3,6)

InChI Key

SPJNWQZENDGSAH-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NNNN1

  • Oxidation: This compound can be oxidized to yield various nitrogen oxides, which can further react to form more complex structures.
  • Reduction: Reduction processes can lead to the formation of amine derivatives, expanding its utility in synthetic organic chemistry.
  • Substitution Reactions: The compound can participate in substitution reactions with halogens or other nucleophiles, often facilitated by reagents such as potassium carbonate or acetonitrile. These reactions are crucial for synthesizing more complex molecules from simpler precursors.

Research indicates that 5H-tetrazol-5-one derivatives exhibit a range of biological activities. These compounds have been studied for their potential pharmacological applications, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that these compounds may inhibit cancer cell proliferation through different mechanisms.
  • Neuroprotective Effects: Preliminary research indicates potential benefits in neurodegenerative conditions.

These biological activities make 5H-tetrazol-5-one a subject of interest in medicinal chemistry.

The synthesis of 5H-tetrazol-5-one, 1,2-dihydro-, can be achieved through several methods:

  • Hydrazine Reaction: A common laboratory method involves reacting hydrazine with carbonyl compounds under acidic conditions to form the tetrazole ring.
  • Cyclization Reactions: The compound can also be synthesized via cyclization reactions involving isocyanates or nitriles, often using catalysts to enhance yields.
  • Photochemical Methods: Recent advancements have introduced light-induced reactions that allow for the generation of this compound from simpler precursors under controlled conditions.

These methods highlight the compound's synthetic versatility and adaptability in various chemical environments.

5H-tetrazol-5-one, 1,2-dihydro-, finds applications across multiple fields:

  • Chemical Industry: It serves as a precursor for synthesizing energetic materials such as explosives and propellants due to its stability and energetic properties.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anticancer drugs.
  • Agriculture: Some derivatives are being researched for their potential use as agrochemicals.

The diverse applications underscore the compound's significance in both industrial and research settings.

Interaction studies involving 5H-tetrazol-5-one focus on its reactivity with various biological targets. These studies aim to elucidate:

  • Mechanisms of Action: Understanding how this compound interacts at a molecular level with enzymes or receptors can provide insights into its biological effects.
  • Synergistic Effects: Research is ongoing to determine if combining this compound with other agents enhances its efficacy against specific biological targets.

Such studies are essential for developing new therapeutic strategies based on this compound.

Several compounds share structural similarities with 5H-tetrazol-5-one, 1,2-dihydro-, yet exhibit distinct properties:

Compound NameStructure FeaturesUnique Characteristics
1-Methyl-1,4-dihydro-5H-tetrazol-5-oneMethyl group at position oneHigh stability; used as a precursor for energetic materials
1-Ethyl-1,4-dihydro-5H-tetrazol-5-oneEthyl group instead of methylSlightly lower reactivity compared to methyl derivative
5-Mercapto-1-methyltetrazoleContains a thiol groupExhibits different biological activities due to thiol presence
1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-oneChlorophenyl substituentEnhanced reactivity in substitution reactions

These compounds illustrate the diversity within the tetrazole family while highlighting the unique properties of 5H-tetrazol-5-one, particularly its stability and versatility in chemical transformations.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

88.03851076 g/mol

Monoisotopic Mass

88.03851076 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-09

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